molecular formula C13H16N2O B3017226 (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1308980-82-6

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No. B3017226
M. Wt: 216.284
InChI Key: FCHPUPJMTKOFON-GFCCVEGCSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve a series of chemical reactions starting from readily available starting materials. The yield, purity, and efficiency of the synthesis process are also important factors to consider .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can provide information about its reactivity, stability, and possible uses in chemical synthesis .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and acidity/basicity (pH). Techniques such as differential scanning calorimetry (DSC) can be used to study thermal properties .

Scientific Research Applications

Opioid Receptor Research

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide and its analogues have been extensively studied in opioid receptor research. For instance, Cueva et al. (2009) synthesized analogues of this compound, focusing on their in vitro opioid receptor functional antagonism. These studies contribute significantly to understanding opioid receptor interactions and could aid in the development of new therapeutic agents (Cueva et al., 2009).

Synthesis Methodologies

The chemical synthesis of 1,2,3,4-tetrahydroisoquinolines, including (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, is an area of active research. Mons et al. (2014) discussed the organocatalytic enantioselective Pictet-Spengler reactions for synthesizing these compounds. This research is essential for the pharmaceutical industry, as it provides methods for producing enantiomerically pure compounds (Mons et al., 2014).

Pharmacological Properties

The pharmacological properties of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide and its derivatives have been the subject of various studies. Carroll et al. (2005) investigated JDTic, a derivative of this compound, for its potential in treating opiate abuse. These studies provide insights into the therapeutic potential of such compounds (Carroll et al., 2005).

Molecular and Electronic Structure Analysis

The molecular and electronic structures of related compounds have been analyzed using various methods. Davydov et al. (2019) used X-ray crystallography and quantum chemical modeling to study the structure of a compound closely related to (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. Understanding these structures is crucial for developing new drugs and materials (Davydov et al., 2019).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling the compound. This could include toxicity, flammability, reactivity, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety implications. This could also involve developing more efficient synthesis methods or finding new applications for the compound .

properties

IUPAC Name

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(15-11-5-6-11)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,11-12,14H,5-8H2,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHPUPJMTKOFON-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CC3=CC=CC=C3CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@H]2CC3=CC=CC=C3CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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